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molecular formula C6H10N2O B3052003 alpha-Methyl-1H-imidazole-1-ethanol CAS No. 37788-55-9

alpha-Methyl-1H-imidazole-1-ethanol

Cat. No. B3052003
M. Wt: 126.16 g/mol
InChI Key: WCDFMPVITAWTGR-UHFFFAOYSA-N
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Patent
US04246274

Procedure details

A solution of 39.15 g (0.1 mol) of 2-(4-biphenylyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol in 300 ml of acetonitrile is added dropwise to a suspension of 3.6 g (0.12 mol) of sodium hydride and 8.2 g (0.12 mol) of imidazole in 200 ml of acetonitrile. After heating to 80° C. for 3 hours, the cooled reaction mixture is filtered and the crystal mass is washed with water and with acetonitrile. 32.5 g (77% of theory) of 2-(4-biphenylyl)-1-(2,4-dichlorophenyl)-3-(imidazol-1-yl-propan-2-ol of melting point 168° C. are obtained.
Name
2-(4-biphenylyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol
Quantity
39.15 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2)C=CC([C:7]([OH:19])([CH2:17]Cl)[CH2:8]C2C=CC(Cl)=CC=2Cl)=CC=1.[H-].[Na+].[NH:28]1[CH:32]=[CH:31][N:30]=[CH:29]1>C(#N)C>[N:28]1([CH2:17][CH:7]([OH:19])[CH3:8])[CH:32]=[CH:31][N:30]=[CH:29]1 |f:1.2|

Inputs

Step One
Name
2-(4-biphenylyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol
Quantity
39.15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(CC1=C(C=C(C=C1)Cl)Cl)(CCl)O)C1=CC=CC=C1
Name
Quantity
3.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8.2 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the crystal mass is washed with water and with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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